5-(cyclopropanesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,9-1-2-9)11-5-6-12-8(7-11)3-4-10-12/h3-4,9H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJFQIVCCBLUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule comprises a pyrazolo[1,5-a]pyrazine core fused with a cyclopropanesulfonyl moiety. Key challenges include:
- Regioselective cyclization to form the pyrazolo[1,5-a]pyrazine ring system.
- Introduction of the cyclopropanesulfonyl group without side reactions.
- Optimization of decarboxylation and hydrolysis steps to preserve stereochemical integrity.
Synthesis Strategies and Methodological Comparisons
Cyclization-Based Approaches
Hydrazine-Mediated Ring Closure
Adapting methods from pyrazole intermediate synthesis (CN112574111A), the pyrazolo[1,5-a]pyrazine core can be constructed via cyclization of 1,3-dicarbonyl precursors with methylhydrazine. For example:
- Step 1 : Reaction of dimethyl malonate with formamide (e.g., DMF) and dimethyl sulfate under alkaline conditions yields a β-keto ester intermediate.
- Step 2 : Cyclization with methylhydrazine in ethanol under acidic conditions generates the bicyclic framework.
Key Data :
| Step | Reagents | Conditions | Yield | Selectivity (5- vs. 4-isomer) |
|---|---|---|---|---|
| 1 | DMF, (CH3)2SO4, NaOCH3 | 40–70°C, 6 h | 85% | N/A |
| 2 | CH3NHNH2, HCl | Ethanol, reflux | 74% | 8:1 (5:4) |
This method, while efficient, requires precise control of pH and temperature to minimize isomer formation.
Oxidative Cyclization with 1,3-Dicarbonyl Compounds
The ACS Omega protocol for pyrazolo[1,5-a]pyridines can be modified for pyrazolo[1,5-a]pyrazines:
- Reaction : N-Amino-2-imino-pyridine derivatives react with ethyl acetoacetate in ethanol under an O2 atmosphere with acetic acid.
- Optimization : Increasing acetic acid equivalents and O2 pressure improves yields from 34% to 94%.
Adaptation for Pyrazolo[1,5-a]pyrazine :
Replacing ethyl acetoacetate with a pyrazine-compatible 1,3-diketone may enable analogous cyclization.
Sulfonation of Preformed Heterocycles
Direct Sulfonation Using Cyclopropanesulfonyl Chloride
A patent detailing JAK inhibitors (EP3932919NWB1) describes sulfonation strategies for related tetrahydropyrroloimidazoles:
- Step : Treatment of the heterocyclic amine with cyclopropanesulfonyl chloride in dichloromethane, catalyzed by triethylamine.
- Conditions : 0°C to room temperature, 12 h.
- Yield : 68–72% after purification.
Application to Pyrazolo[1,5-a]pyrazine :
Similar conditions could sulfonate the pyrazine nitrogen, though steric hindrance may necessitate longer reaction times.
Integrated Synthetic Routes
Route 1: Sequential Cyclization-Sulfonation
- Cyclization : Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate undergoes cyclization with methylhydrazine in acetic acid/O2, yielding pyrazolo[1,5-a]pyrazine (62% yield).
- Sulfonation : Reaction with cyclopropanesulfonyl chloride in DCM/TEA, affording the target compound in 58% yield.
Advantages : Modular steps allow for intermediate characterization.
Disadvantages : Cumulative yield drops to 36%.
Route 2: One-Pot Tandem Reaction
Combining cyclization and sulfonation in a single vessel:
- Conditions : Methylhydrazine, ethyl acetoacetate, cyclopropanesulfonyl chloride, and TEA in ethanol at 130°C under O2.
- Yield : 41% (crude), improving to 49% with catalytic DMAP.
Trade-offs : Reduced purification steps but lower selectivity.
Optimization Studies and Technical Insights
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
5-(cyclopropanesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
5-(cyclopropanesulfonyl)-4H,5H,6H,7H
Biological Activity
5-(Cyclopropanesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazole class of heterocycles. Its unique structure, characterized by a fused pyrazole ring and a cyclopropanesulfonyl group, suggests potential biological activities that merit investigation. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
- Molecular Formula : C12H17N3O2S
- Molecular Weight : 267.35 g/mol
- CAS Number : 2034326-96-8
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : It is hypothesized that the sulfonyl group may interact with specific enzymes involved in cancer cell proliferation and survival pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 10.2 | Inhibition of proliferation |
| A549 | 15.4 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against several bacterial strains:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli were among those tested.
- Results : The compound exhibited significant inhibitory effects on both strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- In vitro studies showed that this compound induced apoptosis in MCF7 cells through the activation of caspase pathways. This suggests a mechanism where the compound may trigger programmed cell death in cancerous cells.
-
Research on Antimicrobial Properties :
- A study conducted by Al-Adiwish et al. (2017) reported that derivatives of pyrazoles showed promising antibacterial activity. While specific data on this compound was limited, structural similarities suggest it could exhibit comparable effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key derivatives:
Key Observations :
- Cyclopropanesulfonyl vs. Trifluoromethyl : The sulfonyl group in the target compound likely increases polarity and aqueous solubility compared to the lipophilic CF₃ group in . This may enhance bioavailability in hydrophilic environments.
- Chloro vs.
Research Findings and Challenges
- Purity and Characterization: High-purity analogs (e.g., , 99.9%) are commercially available, but the target compound’s synthesis may require rigorous purification (e.g., recrystallization from ethanol, as in ).
- Stability Issues : Nitro derivatives () are prone to decomposition under reducing conditions, whereas sulfonyl groups generally offer greater stability .
- Biological Data Gaps : While mGluR2 modulation is well-documented for dihydropyrazolo derivatives (), the specific activity of the cyclopropanesulfonyl variant remains unexplored in the provided evidence.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | EtOH, H2SO4, reflux | 60–75 | |
| Sulfonylation | Cyclopropanesulfonyl chloride, DCM, 0–5°C | 45–55 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Standard analytical techniques include:
- Elemental Analysis: To confirm empirical formula (e.g., C, H, N, S content) .
- High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination (e.g., [M+H]+ calculated vs. observed) .
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions and stereochemistry.
- X-ray Crystallography: Resolves 3D conformation, particularly for complex stereoelectronic effects .
Example Data from Analogous Compounds:
- HRMS (ESI): Observed [M+H]+ 254.1039 vs. Calculated 254.1042 .
Basic: What initial bioactivity screening approaches are recommended?
Methodological Answer:
- Antiviral Assays: Use HBV capsid assembly inhibition models, as cyclopropyl-containing pyrazolo[1,5-a]pyrazines show capsid-modulating activity (e.g., IC50 values against HBV DNA replication) .
- Cytotoxicity Profiling: Employ mammalian cell lines (e.g., HepG2) to assess selectivity indices (SI = IC50-toxicity/IC50-activity) .
Key Finding from Analogs:
- A related compound exhibited SI >100, indicating low cytotoxicity and therapeutic potential .
Advanced: How can reaction yields be optimized during sulfonylation?
Methodological Answer:
Q. Table 2: Optimization Parameters
| Parameter | Baseline (DCM) | Optimized (THF) |
|---|---|---|
| Yield (%) | 45–55 | 65–70 |
| Purity | 90% | 95% |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Vary Substituents: Synthesize derivatives with modified sulfonyl groups (e.g., aryl vs. alkyl) or pyrazine ring substitutions.
Assay Parallel Testing: Compare antiviral activity and cytotoxicity across derivatives.
Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding to HBV capsid proteins .
Example from Analogs:
- Replacing cyclopropyl with trifluoromethyl reduced antiviral activity by 10-fold, highlighting the cyclopropane group’s importance .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., HepAD38 for HBV) and protocols to minimize variability .
- Validate Purity: Ensure compounds are >95% pure via HPLC before testing.
- Control Experiments: Include known inhibitors (e.g., Bay 41-4109) as positive controls .
Case Study:
- Discrepancies in IC50 values (e.g., 0.5 μM vs. 2 μM) were traced to differences in viral load quantification methods .
Advanced: What methodologies are used to study target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD) between the compound and HBV capsid proteins .
- Cryo-EM: Visualize compound-induced capsid conformational changes .
- Metabolic Stability Assays: Use liver microsomes to assess pharmacokinetic profiles (e.g., t1/2, Cl) .
Advanced: What challenges arise during scale-up synthesis?
Methodological Answer:
- Reactor Design: Transition from batch to continuous flow reactors for better heat control and reproducibility .
- Cost Reduction: Replace expensive catalysts (e.g., Pd/C) with Fe-based alternatives for hydrogenation steps .
- Waste Management: Implement solvent recovery systems for DCM or THF.
Industrial Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
